N-Benzoyl-N'-phenylurea

描述

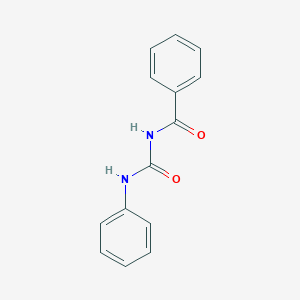

N-Benzoyl-N’-phenylurea is an organic compound with the chemical formula C14H12N2O2. It is a derivative of benzoylurea, where a phenyl group is substituted on the opposite nitrogen atom. This compound is known for its white crystalline appearance and has a melting point ranging from 210 to 213°C . The structure of N-Benzoyl-N’-phenylurea was first determined in 2010, revealing that the molecules are approximately flat and exhibit high charge delocalization .

准备方法

N-Benzoyl-N’-phenylurea can be synthesized through various methods:

Reaction of N-chlorobenzamide with phenylisocyanate: This method involves reacting dry N-chlorobenzamide with phenylisocyanate or refluxing it in dry benzene with anhydrous potassium fluoride.

Hydrolysis of N-benzoyl-N’-phenylthiourea: This alternative method involves the hydrolysis of N-benzoyl-N’-phenylthiourea.

These methods provide efficient routes to synthesize N-Benzoyl-N’-phenylurea, making it accessible for various applications.

化学反应分析

N-Benzoyl-N’-phenylurea undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert N-Benzoyl-N’-phenylurea into different reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Insect Growth Regulator

Mechanism of Action

N-Benzoyl-N'-phenylurea is primarily recognized for its role as a chitin synthesis inhibitor (CSI) . It disrupts the molting process in insects by inhibiting chitin biosynthesis, which is essential for the development of their exoskeletons. This makes BPU effective against various agricultural pests, notably:

- Plutella xylostella (Diamondback moth)

- Spodoptera exigua (Beet armyworm)

Synthesis Methods

The synthesis of BPU typically involves the reaction of substituted benzoyl isocyanates with phenylisocyanate or through hydrolysis of N-benzoyl-N'-phenylthiourea. The compound can also be synthesized using the Schotten-Baumann method, yielding high purity and biological activity .

Case Studies

Research has demonstrated that derivatives of BPU exhibit enhanced insecticidal properties compared to the parent compound. For instance, a study revealed that modified BPU derivatives showed improved efficacy against target pests, indicating their potential as effective pest control agents in agriculture .

| Compound Name | Target Pest | Efficacy | Reference |

|---|---|---|---|

| This compound | Plutella xylostella | High | |

| This compound Derivative | Spodoptera exigua | Enhanced |

Anticancer Activity

Mechanism of Action

In addition to its insecticidal properties, certain derivatives of this compound have shown promising anticancer activity . These compounds inhibit tubulin polymerization, thereby disrupting cell division in various cancer cell lines, including:

- Human promyelocytic leukemic cell line (HL-60)

- Human hepatocellular carcinoma cell line (Bel-7402)

- Human gastric carcinoma cell line (BGC-823)

Synthesis Methods

The anticancer derivatives are synthesized by modifying the urea linkage and substituting different functional groups to enhance their biological activity. These modifications have led to compounds with increased lipophilicity, improving their membrane penetration and overall bioactivity .

Case Studies

A notable study reported that certain BPU derivatives exhibited significant cytotoxic effects against cancer cells, outperforming traditional chemotherapeutic agents in preliminary assays. The findings suggest that these compounds could serve as potential candidates for developing new anticancer therapies .

| Compound Name | Cancer Cell Line | Efficacy | Reference |

|---|---|---|---|

| This compound Derivative | HL-60 | Significant Cytotoxicity | |

| Modified BPU | Bel-7402 | Enhanced Activity |

Central Nervous System Depressant

Recent research has also explored the potential of N'-phenyl-N-benzoylurea as a CNS depressant . The compound was designed using computational methods to predict its activity, followed by synthesis through established chemical techniques.

Findings

The CNS depressant activity was evaluated using the Barbituric Sleeping Time method in animal models. Results indicated that N'-phenyl-N-benzoylurea exhibited superior depressant effects compared to existing CNS depressants like bromisoval, suggesting its potential for therapeutic applications in treating CNS disorders .

作用机制

The mechanism of action of N-Benzoyl-N’-phenylurea involves its interaction with specific molecular targets and pathways. In the context of its use as an insecticide, it acts by inhibiting chitin synthase, preventing the formation of chitin in the insect’s body . This disruption in chitin synthesis affects the insect’s ability to molt and hatch, ultimately leading to its death.

相似化合物的比较

N-Benzoyl-N’-phenylurea is part of a broader class of compounds known as benzoylureas. Similar compounds include:

生物活性

N-Benzoyl-N'-phenylurea (NBPU) is a compound with significant biological activity, particularly noted for its roles in agriculture as an insect growth regulator and in medical research for its potential anticancer properties. This article provides a detailed overview of the biological activities associated with NBPU, including its mechanisms of action, applications, and relevant case studies.

This compound is a derivative of benzoylurea, characterized by its ability to inhibit chitin biosynthesis in insects. Chitin is a vital component of the exoskeletons of arthropods, and its disruption leads to developmental defects and mortality in insect populations. The primary target of NBPU is chitin synthase , an enzyme crucial for the synthesis of chitin.

Mode of Action:

- Inhibition of Chitin Synthase: NBPU binds to the active site of chitin synthase, preventing the enzyme from facilitating the polymerization of N-acetylglucosamine, a building block of chitin. This results in incomplete or malformed exoskeletons in developing insects.

- Disruption of Insect Growth: The inhibition leads to molting issues, stunted growth, and ultimately death, making NBPU effective against pests such as Plutella xylostella (diamondback moth) and Spodoptera exigua (beet armyworm) .

Anticancer Activity

Research has also investigated the potential anticancer properties of NBPU. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including pancreatic and prostate cancers. The mechanism involves the inhibition of tubulin polymerization, which is critical for cell division.

Key Findings:

- Cell Line Studies: In vitro studies have shown that NBPU derivatives can significantly reduce cell viability in cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) at concentrations ranging from 12.5 µM to 100 µM over 24 to 96 hours .

- Mechanism of Action: By interfering with microtubule dynamics, these compounds disrupt mitotic spindle formation during cell division, leading to apoptosis in cancer cells .

Insect Growth Regulation

A study by Zhong et al. (1998) highlighted the effectiveness of NBPU as a chitin synthesis inhibitor. The research demonstrated that exposure to NBPU resulted in significant mortality rates among treated insect populations compared to control groups .

Anticancer Research

In a recent investigation into the anticancer efficacy of NBPU derivatives, researchers synthesized several compounds and tested their effects on T47D breast cancer cells. The study revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating enhanced potency against resistant cancer types .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Development of New Derivatives: Modifying the chemical structure could enhance efficacy and reduce toxicity.

- Combination Therapies: Investigating the synergistic effects when combined with existing chemotherapeutics could improve treatment outcomes for resistant cancers.

- Environmental Impact Studies: As an insect growth regulator, understanding the ecological implications of NBPU use will be crucial for sustainable agricultural practices.

属性

IUPAC Name |

N-(phenylcarbamoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYSLPOHOBPSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171247 | |

| Record name | 1-Benzoyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1821-33-6 | |

| Record name | N-Benzoyl-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzoyl-3-phenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-benzoyl-3-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzoyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-3-PHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBT1P8UZ0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of N-Benzoyl-N'-phenylurea as an insecticide?

A1: While the exact mechanism is not fully elucidated, this compound derivatives are known to disrupt chitin synthesis in insects. [, ] Chitin is a crucial component of the insect exoskeleton, and its disruption leads to molting defects and ultimately death.

Q2: How does alkylation of the urea nitrogen atoms in this compound impact its insecticidal activity?

A2: Research suggests that alkylation significantly decreases the toxicity of this compound against aquatic invertebrates. [] This decrease in toxicity is potentially due to the alkylated compounds lacking the intramolecular association complex observed in the non-alkylated parent compound, as revealed by 1H-NMR studies. [] This altered structure might hinder interaction with the target in insects.

Q3: What structural modifications in the phenyl portion of this compound have been explored for enhancing insecticidal activity?

A3: Studies have shown that incorporating lipophilic groups like phenoxyphenyl or biphenyl into the phenyl ring of this compound can improve insecticidal activity. [] This suggests that increasing the molecule's lipophilicity might enhance its penetration and interaction with insect targets.

Q4: Have any novel this compound derivatives with improved insecticidal activity been developed?

A4: Yes, researchers have synthesized new N'-alkylaminothio, N'-arylaminothio (or dithio), and N',N'-thio (or dithio) derivatives of N-Benzoyl-N'-phenylureas, incorporating sulfur atoms into the structure. [] These derivatives displayed enhanced solubility and, in some cases, even better larvicidal activities against specific insect species compared to the parent N-Benzoyl-N'-phenylureas. []

Q5: What is the role of computational chemistry in understanding the structure-activity relationship of this compound derivatives?

A5: Docking studies have been employed to investigate the interaction of this compound analogs with potential target proteins, such as p38α. [] This computational approach helps to visualize and quantify these interactions, providing insights into how structural modifications might impact biological activity.

Q6: What analytical techniques are commonly used to characterize and study this compound and its derivatives?

A6: Various analytical techniques are employed, including:

- Spectroscopy: UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and identify functional groups within the molecule. [, ]

- X-ray Diffraction: Single-crystal X-ray diffraction analysis provides detailed three-dimensional structural information, including bond lengths and angles. []

- Elemental Analysis and High-Resolution Mass Spectrometry (HRMS): These techniques confirm the elemental composition and molecular weight of the synthesized compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。